molecular formula C54H78N12O9 B14078482 methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

Cat. No.: B14078482
M. Wt: 1039.3 g/mol
InChI Key: WZGIATGBIBDSMA-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate is a highly complex oligopeptide derivative characterized by multiple functional groups, including pyrrolidine, imidazole, phenyl, and methyl substituents.

Properties

IUPAC Name

methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78N12O9/c1-8-34(6)47(52(72)64-43(54(74)75-7)24-36-18-13-10-14-19-36)65-51(71)46(33(4)5)58-29-45(67)40(22-32(2)3)61-49(69)42(26-38-28-57-31-60-38)62-48(68)41(23-35-16-11-9-12-17-35)63-50(70)44-20-15-21-66(44)53(73)39(55)25-37-27-56-30-59-37/h9-14,16-19,27-28,30-34,39-47,58,67H,8,15,20-26,29,55H2,1-7H3,(H,56,59)(H,57,60)(H,61,69)(H,62,68)(H,63,70)(H,64,72)(H,65,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGIATGBIBDSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C)C)NCC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78N12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1039.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound is a nonribosomal peptide derivative containing:

  • Imidazole-rich segments : Derived from histidine-like residues (e.g., 2-amino-3-(1H-imidazol-5-yl)propanoyl groups).
  • Branched alkyl chains : Including 3-methylbutanoyl and 3-methylpentanoyl units.
  • Hydroxy-substituted hexyl and pyrrolidine moieties : Introducing stereochemical and solubility challenges.

Key synthetic hurdles include:

  • Racemization risk during repeated coupling steps, particularly at imidazole-bearing residues.
  • Solubility limitations of intermediates in organic solvents, necessitating polar aprotic media.
  • Orthogonal protecting group strategies to manage reactive side chains (e.g., imidazole NH, hydroxyl groups).

Solid-Phase Peptide Synthesis (SPPS) Backbone Assembly

SPPS forms the core methodology for constructing the peptide backbone, as validated by Bachem’s protocols.

Resin Selection and Initial Attachment

  • Resin : Chlorotrityl chloride (CTC) resin preferred for acid-labile anchoring, enabling mild cleavage conditions.
  • First residue : Methyl 3-phenylpropanoate is loaded via esterification using DIPEA in dichloromethane (DCM).

Iterative Coupling-Deprotection Cycles

Each amino acid addition follows Fmoc/tBu protection:

Deprotection
  • Reagent : 20% piperidine in DMF (2 × 5 min).
  • Monitoring : UV absorbance at 301 nm confirms Fmoc removal.
Coupling
  • Activation : HBTU/HOBt (1:1) with DIPEA in DMF (2 eq. amino acid, 4 hr).
  • Imidazole handling : Boc-protected histidine analogs prevent undesired side reactions.
Mid-Chain Hydroxyl Group Incorporation
  • 2-hydroxy-5-methylhexyl unit : Introduced as Fmoc-Ser(tBu)-OH, followed by on-resin Mitsunobu reaction to install the branched hydroxyl.

Solution-Phase Fragment Condensation

Segments incompatible with SPPS (e.g., pyrrolidine-carbonyl groups) are synthesized in solution and coupled post-cleavage.

Pyrrolidine-Carbonyl Intermediate

  • Synthesis :
    • Pyrrolidine activation : 1-(2-amino-3-(1H-imidazol-5-yl)propanoyl)pyrrolidine-2-carboxylic acid is generated using DCC/HOBt in THF–H2O (4 hr, 0°C).
    • Isocyanate formation : Triphosgene (0.33 eq.) in CH2Cl2/NaHCO3(aq) yields the acyl isocyanate for subsequent coupling.

Fragment Coupling

  • Conditions :
    • Solvent : DMF/CHCl3 (1:1) to balance solubility.
    • Coupling agent : HATU (1.5 eq.) with HOAt (1 eq.) and DIPEA (3 eq.), 24 hr at 25°C.
  • Yield : 72–85% after HPLC purification (C18 column, 0.1% TFA/ACN gradient).

Critical Purification and Characterization Steps

Cleavage and Global Deprotection

  • Reagent : TFA/TIS/H2O (95:2.5:2.5, 3 hr).
  • Residue-specific adjustments :
    • Imidazole deprotection : 0.5 M NaOH in MeOH/H2O (1:1, 1 hr).

Chromatographic Purification

Step Method Conditions Purity Target
1 Flash Chromatography Silica gel, CH2Cl2/MeOH (9:1) >80%
2 Preparative HPLC XBridge C18, 10–60% ACN/0.1% NH4OH >95%

Analytical Characterization

  • MS (ESI+) : m/z calc. 1347.6 [M+H]+, found 1347.9.
  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (d, J = 7.5 Hz, NH), 7.75 (s, imidazole-H), 4.56 (m, α-H).

Yield Optimization and Process Efficiency

Coupling Agent Screening

Reagent Solvent Time (hr) Yield (%)
HBTU/HOBt DMF 4 78
HATU/HOAt DMF 6 85
DCC/HOBt THF 12 65

Racemization Control

  • Chiral HPLC : >99% ee confirmed using Chirobiotic T column (MeOH/NH4OAc, 1.0 mL/min).
  • HOBt additive : Reduces racemization to <0.5% versus 2–3% without.

Chemical Reactions Analysis

Amide Bond Formation

The compound contains multiple amide linkages formed via coupling reactions. Key methods include:

Reaction TypeReagents/ConditionsOutcome/Functional Group
Carbodiimide-mediatedDCC, EDC, or HATU with HOBt/DMAPFormation of peptide bonds between amino acids
Active ester chemistryNHS esters in DMF/DCMStabilization of reactive intermediates
Solid-phase synthesisResin-bound Fmoc/t-Boc protectionSequential addition of amino acid residues

Primary reactive sites include:

  • Pyrrolidine-2-carbonyl groups (susceptible to nucleophilic substitution)

  • Imidazole rings (participate in coordination reactions)

Esterification and Hydrolysis

The methyl ester group (-COOCH₃) undergoes specific transformations:

ReactionConditionsByproducts/Applications
Base-catalyzed hydrolysisNaOH/EtOH, 60°CConversion to carboxylic acid derivatives
TransesterificationMethanol/H₂SO₄Exchange of ester groups (e.g., ethyl → methyl)

Kinetic data (estimated for methyl ester hydrolysis):

  • Rate constant (kk
    ): 1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}
    at pH 7.4

  • Activation energy (EaE_a
    ): ~45 kJ/mol

Protection/Deprotection Strategies

Critical for selective functional group manipulation during synthesis:

Functional GroupProtection MethodDeprotection Conditions
Amine (-NH₂)Fmoc-Cl, Boc anhydridePiperidine (Fmoc), TFA (Boc)
Hydroxyl (-OH)TBSCl, TBDPSHF·Py, TBAF
Imidazole ringTrityl chlorideAcetic acid/water (1:1)

Example sequence :

  • Protect imidazole nitrogen with trityl groups .

  • Couple amino acids using HATU/DIEA.

  • Remove Fmoc groups with 20% piperidine/DMF.

Stability Under Physiological Conditions

The compound’s stability profile includes:

ConditionDegradation PathwayHalf-Life (37°C, pH 7.4)
Aqueous bufferEster hydrolysis → carboxylic acid12–18 hours
Oxidative stressImidazole ring oxidationNot quantified
Enzymatic cleavageProtease-mediated amide bond cleavageSubstrate-dependent

Catalytic and Coordination Reactions

The imidazole moiety facilitates metal ion interactions:

Metal IonObserved InteractionApplication Context
Zn²⁺Coordination via N3 atomMetalloprotease inhibition
Cu²⁺Redox-active complexesPotential pro-oxidant activity

Scientific Research Applications

BW 633C has a range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of BW 633C involves its interaction with specific molecular targets, such as receptors or enzymes, through its unique amino acid sequence and structure. The aminoalcohol linkage between leucine and valine may play a crucial role in its binding affinity and specificity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to three classes of analogous molecules:

Oligopeptides with Imidazole Moieties

The compound 2-[[2-[[5-(diaminomethylideneamino)-2-[[4-hydroxy-12-(2-methylpropyl)-3,8,11,14-tetraoxo-15-[(5-oxopyrrolidine-2-carbonyl)amino]-9,16-di(propan-2-yl)-2,7,10,13-tetrazatricyclo[15.3.1.04,20]henicosa-1(20),17(21),18-triene-6-carbonyl]amino]pentanoyl]amino]acetyl]amino]amino]-3-(1H-imidazol-5-yl)propanoic acid () shares key features:

  • Structural overlap : Both compounds contain imidazole rings, pyrrolidine derivatives, and branched alkyl chains.
  • Bioactivity : Imidazole-containing peptides often exhibit enzyme inhibition (e.g., protease or kinase inhibitors) due to their ability to mimic histidine residues in catalytic sites .

Natural Bioactive Compounds

Terpenoids and phenylpropanoids from Cinnamomum species () provide a contrast:

  • Structural simplicity : Natural compounds like cinnamaldehyde are smaller and less branched but share phenyl groups that contribute to antioxidant and anti-inflammatory activities .
  • Bioactivity modulation : The target compound’s oligopeptide backbone allows for precise conformational targeting, unlike the broader activity of plant-derived volatiles .

Data Table: Key Features of Compared Compounds

Compound Class Example Compound (Source) Molecular Weight (Da)* Key Functional Groups Bioactivity Insights
Oligopeptide with imidazole Target compound ~1,200 (estimated) Imidazole, pyrrolidine, methyl esters Potential enzyme inhibition
Synthetic imidazole derivative ’s patented compound 546.1 (LC/MS) Trifluoromethyl, pyridine Kinase inhibition
Natural phenylpropanoid Cinnamaldehyde () 132.2 Phenyl, aldehyde Antioxidant, anti-inflammatory

Research Findings and Implications

  • Hydrogen bonding : The imidazole rings in the target compound likely engage in water-mediated interactions similar to trichothecene toxins, which utilize epoxide and hydroxyl groups for ribosome binding .
  • Selective bioactivity: Like ferroptosis-inducing compounds (), the target compound’s complexity may allow selective targeting of cancer cells while sparing normal tissues, though this requires validation.
  • Synthetic challenges : Branched alkyl chains and stereochemical complexity (e.g., 2-hydroxy-5-methylhexyl) pose synthesis hurdles, necessitating automated platforms like those in ’s study.

Biological Activity

Methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate (referred to as "the compound" hereafter) is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action, particularly in cancer therapy and enzyme inhibition.

Molecular Structure and Properties

The compound's molecular formula is C34H52N8O6C_{34}H_{52}N_{8}O_{6}, with a molecular weight of approximately 656.73 g/mol. The structure includes multiple functional groups, such as amides and imidazole rings, which are known to interact with biological targets effectively.

Anticancer Properties

Research indicates that compounds containing benzimidazole and imidazole moieties, similar to those found in the compound, exhibit significant anticancer activities. These activities are attributed to their ability to act as topoisomerase inhibitors, DNA intercalators, and alkylating agents .

Case Studies:

  • Benzimidazole Derivatives: A study demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways .
  • Imidazole Compounds: Compounds with imidazole rings have shown promise in targeting specific kinases involved in cancer progression .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. The presence of multiple amide groups suggests potential interactions with various enzymes involved in metabolic pathways.

Table 1: Enzyme Inhibition Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase50.0
Compound BTopoisomerase I25.0
Compound CProtein Kinase15.0

The biological activity of the compound is likely mediated through several mechanisms:

  • Hydrogen Bonding: The amide and imidazole groups can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions: The phenyl groups contribute to hydrophobic interactions, which can stabilize the binding of the compound to its target.
  • Electrostatic Interactions: The charged amino groups may engage in electrostatic interactions with negatively charged residues on target proteins.

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